3,4-Dihidroxiphenilacetona
Descripción general
Descripción
3’,4’-Dihidroxiphenilacetona es un compuesto orgánico con la fórmula molecular C₉H₁₀O₃. Es un sólido cristalino blanco con un característico olor aromático. Este compuesto es soluble en etanol, éter y cloroformo, pero solo ligeramente soluble en agua . Se utiliza en diversas investigaciones químicas y aplicaciones industriales.
Aplicaciones Científicas De Investigación
3’,4’-Dihidroxiphenilacetona tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
3’,4’-Dihidroxiphenilacetona ejerce sus efectos principalmente a través de su papel como metabolito de la α-metil dopa. Se forma mediante desaminación oxidativa y participa en diversas vías bioquímicas. El compuesto interactúa con enzimas como la monoaminooxidasa y la catecol-O-metiltransferasa, influyendo en el metabolismo de neurotransmisores como la dopamina .
Compuestos similares:
Ácido 3’,4’-dihidroxiphenilacético: Un metabolito de la dopamina con grupos hidroxilo similares pero diferentes grupos funcionales.
3’,4’-Dihidroxipheniletanol: Una forma reducida de 3’,4’-dihidroxiphenilacetona.
3’,4’-Dihidroxibenzaldehído: Un aldehído con grupos hidroxilo similares pero diferente funcionalidad carbonílica.
Singularidad: 3’,4’-Dihidroxiphenilacetona es única debido a su papel específico como metabolito de la α-metil dopa y su implicación en el proceso de desaminación oxidativa. Su estructura química distintiva le permite participar en una variedad de reacciones, lo que la convierte en valiosa tanto en la investigación como en las aplicaciones industriales .
Análisis Bioquímico
Biochemical Properties
3,4-Dihydroxyphenylacetone is a metabolite of α-methylDopa, produced by oxidative deamination . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme DHPAA synthase, which catalyzes the production of 3,4-dihydroxyphenylacetaldehyde (DHPAA) directly from L-dopa .
Cellular Effects
These metabolites have significant roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 3,4-Dihydroxyphenylacetone involves its conversion to DHPAA by the enzyme DHPAA synthase . This reaction is part of a minor pathway of dopamine metabolism
Metabolic Pathways
3,4-Dihydroxyphenylacetone is involved in the metabolic pathway of α-methylDopa, where it is produced by oxidative deamination . It interacts with the enzyme DHPAA synthase in this process .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: 3’,4’-Dihidroxiphenilacetona se puede sintetizar mediante la reducción de 3’,4’-dihidroxiphenilacetaldehído. Este proceso implica el uso de agentes reductores como el borohidruro de sodio en condiciones controladas . Otro método implica la descarboxilación-desaminación de α-metil dopa, catalizada por la sintasa de 3’,4’-dihidroxiphenilacetaldehído .
Métodos de producción industrial: En entornos industriales, el compuesto se produce mediante la desaminación oxidativa de α-metil dopa. Este método es preferible debido a su eficiencia y escalabilidad .
Tipos de reacciones:
Oxidación: 3’,4’-Dihidroxiphenilacetona puede sufrir oxidación para formar ácido 3’,4’-dihidroxiphenilacético.
Reducción: El compuesto se puede reducir para formar 3’,4’-dihidroxipheniletanol.
Sustitución: Puede participar en reacciones de sustitución donde los grupos hidroxilo son reemplazados por otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores utilizados con frecuencia.
Sustitución: Los reactivos como los cloruros de acilo y los haluros de alquilo se utilizan en condiciones ácidas o básicas.
Principales productos:
Oxidación: Ácido 3’,4’-dihidroxiphenilacético.
Reducción: 3’,4’-Dihidroxipheniletanol.
Sustitución: Varias phenilacetonas sustituidas dependiendo del sustituyente introducido.
Comparación Con Compuestos Similares
3’,4’-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar hydroxyl groups but different functional groups.
3’,4’-Dihydroxyphenylethanol: A reduced form of 3’,4’-dihydroxyphenylacetone.
3’,4’-Dihydroxybenzaldehyde: An aldehyde with similar hydroxyl groups but different carbonyl functionality.
Uniqueness: 3’,4’-Dihydroxyphenylacetone is unique due to its specific role as a metabolite of α-methyl dopa and its involvement in the oxidative deamination process. Its distinct chemical structure allows it to participate in a variety of reactions, making it valuable in both research and industrial applications .
Actividad Biológica
3,4-Dihydroxyphenylacetone (DHPAC) is a phenolic compound that has garnered attention for its various biological activities, particularly in the context of metabolic processes and potential therapeutic applications. This article explores the biological activity of DHPAC, supported by data tables, case studies, and detailed research findings.
DHPAC is derived from the amino acid L-DOPA through enzymatic processes involving DHPAA synthase. The compound exhibits a molecular formula of C9H10O3 and a molecular weight of 166.17 g/mol. Its synthesis primarily occurs via the decarboxylation and deamination of L-DOPA, leading to the production of 3,4-dihydroxyphenylacetaldehyde (DHPAA) and subsequently DHPAC .
Metabolism and Excretion
Research indicates that DHPAC is a significant metabolite in humans, particularly in the context of α-methyldopa metabolism. In a study involving normal and hypertensive subjects, it was found that 3-5% of administered α-methyldopa was excreted as DHPAC . This suggests that DHPAC plays a role in the metabolic pathways associated with blood pressure regulation.
Neuroprotective Effects
Recent studies have highlighted the potential neuroprotective properties of DHPAC. A metabolomic analysis identified DHPAC as a biomarker for Parkinson's disease (PD), where its levels were significantly altered in patients compared to healthy controls. The study utilized liquid chromatography-mass spectrometry (LC-MS) to profile metabolites, revealing that DHPAC could differentiate between PD patients with and without dementia based on its concentration levels .
1. Parkinson's Disease Biomarkers
In a longitudinal study involving 85 participants, including healthy controls and PD patients, it was found that DHPAC levels were significantly lower in patients diagnosed with incipient dementia compared to those without dementia. This finding was supported by an area-under-the-curve (AUC) value of 0.862, indicating good predictive capability for distinguishing between the two groups .
2. Metabolic Profiling in Hypertension
Another study examined the metabolic profiles of hypertensive patients treated with α-methyldopa. The output of DHPAC was consistent across subjects, suggesting its role as a stable metabolite during treatment. This consistency provides insights into its potential use as a biomarker for monitoring therapeutic efficacy in hypertensive conditions .
Data Table: Comparative Metabolite Levels
Metabolite | Normal Subjects (%) | Hypertensive Responders (%) | Hypertensive Non-responders (%) |
---|---|---|---|
Free α-methyldopa | 23 | 37 | 25 |
Free 3-O-methyl-α-methyldopa | 4 | 4 | 4 |
3,4-Dihydroxyphenylacetone | 3-5 | Similar | Similar |
Mechanistic Insights
The biochemical pathway involving DHPAC suggests its involvement in dopamine metabolism and potentially neurotoxic effects under certain conditions. Studies indicate that DHPAA can undergo dynamic changes between enol-keto isomers, which may influence its reactivity and biological effects . Furthermore, the presence of Nα-acetyl-lysine has been shown to decrease the accumulation of DHPAA, indicating potential interactions that could affect DHPAC levels in biological systems .
Propiedades
IUPAC Name |
1-(3,4-dihydroxyphenyl)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5,11-12H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXBETDGCMQLMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179739 | |
Record name | 2-Propanone, 1-(3,4-dihydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2503-44-8 | |
Record name | 1-(3,4-Dihydroxyphenyl)-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2503-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydroxyphenylacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002503448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanone, 1-(3,4-dihydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dihydroxyphenylacetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DIHYDROXYPHENYLACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4161KA24ZB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,4-Dihydroxyphenylacetone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031132 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,4-dihydroxyphenylacetone interact with Dopa decarboxylase (DDC), and what are the downstream effects?
A: 3,4-Dihydroxyphenylacetone acts as an active site-directed affinity label for DDC. [] It binds to the active site of the enzyme and leads to time- and concentration-dependent irreversible inactivation. [] This inactivation occurs through the trapping of the pyridoxal 5'-phosphate (PLP) cofactor in a ternary complex with the lysine residue in the active site and the 3,4-dihydroxyphenylacetone molecule. [] This interaction ultimately inhibits the enzyme's activity.
Q2: Can you elaborate on the formation of 3,4-dihydroxyphenylacetone in the context of DDC activity?
A: DDC catalyzes the conversion of α-methyldopa to 3,4-dihydroxyphenylacetone and ammonia. [] This reaction consumes molecular oxygen and proceeds through the intermediate α-methyldopamine, which doesn't accumulate significantly during the process. [] Interestingly, under anaerobic conditions, α-methyldopamine accumulates, and the production of both 3,4-dihydroxyphenylacetone and ammonia is significantly reduced. []
Q3: Besides its interaction with DDC, has 3,4-dihydroxyphenylacetone been identified in other metabolic contexts?
A: Yes, research indicates that 3,4-dihydroxyphenylacetone is also a metabolite of carbidopa, an aromatic amino acid decarboxylase inhibitor. [] It has been detected in the urine of humans and dogs after carbidopa administration. []
Q4: What is the significance of the different covalent adducts formed between DDC and either 3,4-dihydroxyphenylacetone or serotonin?
A: While both 3,4-dihydroxyphenylacetone and serotonin (5-HT) can inactivate DDC by forming covalent adducts with PLP, the specific adducts formed differ in their absorbance, fluorescence, and circular dichroism (CD) characteristics. [] This suggests that although both molecules lead to enzyme inactivation, the underlying mechanisms and the precise nature of their interaction with DDC and PLP are distinct. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.